2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester
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Overview
Description
2,7-Dioxabicyclo[320]hept-3-ene-6-carboxylic acid, butyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester involves its reactivity towards various reagents. The bicyclic structure and the ester group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or substitution .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-6-ene: A similar bicyclic compound with different functional groups.
2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, 6-phenyl-: Another derivative with a phenyl group instead of a butyl ester.
Properties
CAS No. |
61063-39-6 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-3-5-12-9(11)8-7-4-6-13-10(7)14-8/h4,6-8,10H,2-3,5H2,1H3 |
InChI Key |
OVWNUABTKKXAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C2C=COC2O1 |
Origin of Product |
United States |
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